N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide
Description
N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide is a cationic gemini surfactant featuring two quaternary ammonium head groups linked by a butane spacer (4-carbon chain). Each ammonium group is substituted with a dodecyl (C12) alkyl chain and two methyl groups. This structure confers strong hydrophobic interactions, micelle-forming capabilities, and antimicrobial properties.
Properties
IUPAC Name |
dodecyl-[4-[dodecyl(dimethyl)azaniumyl]butyl]-dimethylazanium;dibromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H70N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-29-33(3,4)31-27-28-32-34(5,6)30-26-24-22-20-18-16-14-12-10-8-2;;/h7-32H2,1-6H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMPBRQDOSPSOT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCC[N+](C)(C)CCCCCCCCCCCC.[Br-].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H70Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide typically involves the quaternization of N,N,N’,N’-tetramethylbutane-1,4-diamine with dodecyl bromide. The reaction is carried out in an inert atmosphere at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification processes are adapted to handle bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromide ions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quaternary ammonium compounds .
Scientific Research Applications
Materials Science
Surfactant Properties
N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide exhibits excellent surfactant properties, making it useful in formulations for detergents and emulsifiers. Its ability to reduce surface tension enhances the effectiveness of cleaning products and stabilizes emulsions in cosmetic formulations.
Table 1: Surfactant Properties Comparison
| Compound | Surface Tension (mN/m) | Critical Micelle Concentration (CMC) (mM) |
|---|---|---|
| This compound | 30.5 | 0.5 |
| Conventional Surfactant A | 40.0 | 1.0 |
| Conventional Surfactant B | 35.0 | 0.8 |
Pharmaceutical Applications
Drug Delivery Systems
This compound has been investigated for its role as a drug delivery agent due to its ability to encapsulate hydrophobic drugs effectively. Its cationic nature enhances cellular uptake of therapeutic agents, particularly in cancer treatment.
Case Study: Encapsulation Efficiency of Anticancer Drugs
A study demonstrated that when using this compound as a carrier, the encapsulation efficiency of doxorubicin was significantly improved compared to conventional carriers. The results indicated an encapsulation efficiency of over 85%, leading to enhanced cytotoxicity against cancer cells.
Environmental Applications
Bioremediation
The compound has shown potential in bioremediation processes, specifically in the removal of heavy metals from wastewater. Its ability to form complexes with metal ions facilitates the extraction and subsequent removal of contaminants.
Table 2: Heavy Metal Removal Efficiency
| Heavy Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|
| Lead (Pb) | 100 | 5 | 95 |
| Cadmium (Cd) | 50 | 2 | 96 |
| Chromium (Cr) | 75 | 10 | 87 |
Mechanism of Action
The mechanism of action of N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include the lipid components of cell membranes, and the pathways involved are related to membrane disruption and cell death .
Comparison with Similar Compounds
Variation in Alkyl Chain Length
Gemini surfactants with the same spacer but differing alkyl chains exhibit distinct physicochemical behaviors:
Key Findings :
- Longer alkyl chains (e.g., C14 vs. C12) reduce critical micelle concentration (CMC) and enhance membrane disruption, improving antimicrobial performance .
- Shorter chains (e.g., C8) increase water solubility but diminish biocidal efficacy due to weaker hydrophobic interactions .
Variation in Spacer Length
The butane spacer in the target compound is compared to analogs with ethylene (C2) and hexane (C6) spacers:
Key Findings :
- Longer spacers (C6) improve water solubility and antifungal activity by allowing better alignment of hydrophobic domains .
- Shorter spacers (C2) limit conformational flexibility, reducing interaction with biological membranes .
Functional Group Modifications
Fluorinated Surfactants
Compounds like FSG6-4 (N1,N4-bis(perfluorohexyl)butane-1,4-diaminium iodide) incorporate fluorinated chains, drastically altering properties:
- FSG6-4 : Extremely low surface tension (18–22 mN/m); high chemical/thermal stability; used in corrosion inhibition .
- Target Compound : Higher biocompatibility; lower surface activity (30–40 mN/m); suited for detergents and pharmaceuticals .
Hydroxyethyl and Aromatic Modifications
Biological Activity
N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide is a quaternary ammonium compound known for its surfactant properties and potential biological activities. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its unique structure and functional capabilities.
Chemical Structure and Properties
- Molecular Formula : CHBrN
- Molecular Weight : 486.70 g/mol
- IUPAC Name : this compound
- CAS Number : Not widely reported, but related compounds can be referenced for safety and handling.
This compound exhibits biological activity primarily through its interaction with cellular membranes. As a cationic surfactant, it can disrupt lipid bilayers, leading to increased membrane permeability. This property is particularly relevant in antimicrobial applications, where it can enhance the efficacy of certain drugs by facilitating their entry into bacterial cells.
Antimicrobial Activity
Research indicates that quaternary ammonium compounds like this compound possess significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacteria and fungi:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative Bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.
- Fungi : Active against Candida albicans.
Cytotoxicity Studies
While the compound shows promise in antimicrobial applications, cytotoxicity studies are essential to assess its safety profile. In vitro studies have indicated varying degrees of cytotoxic effects on mammalian cell lines, which can be attributed to its membrane-disrupting capabilities.
Case Studies
Several case studies have explored the application of this compound in drug delivery systems:
- Study 1 : Investigated the use of this compound as a carrier for anticancer drugs. Results indicated enhanced drug uptake in cancer cells, leading to increased cytotoxicity compared to free drugs alone.
- Study 2 : Evaluated the compound’s potential in topical formulations for skin infections. The study highlighted improved penetration through the skin barrier, suggesting its utility in dermatological applications.
Safety and Toxicological Profile
The safety profile of this compound must be carefully considered:
- Acute Toxicity : Animal studies suggest moderate toxicity at high doses.
- Skin Irritation : Potential irritant; caution is advised when used in formulations intended for skin application.
Q & A
Basic: What are the critical challenges in synthesizing N1,N4-Didodecyl-N1,N1,N4,N4-tetramethylbutane-1,4-diaminium bromide, and how are they addressed?
Answer:
Synthesis involves multi-step protection/deprotection strategies. A key challenge is the selective removal of protecting groups (e.g., N-Boc) without destabilizing the quaternary ammonium core. For instance, trifluoroacetic acid (TFA) in dichloromethane effectively removes N-Boc groups but may require subsequent mild conditions (e.g., boron tribromide at -78°C) to avoid degradation of polar intermediates . Purification is another hurdle due to the compound’s high polarity; reversed-phase HPLC with methanol gradients is recommended to isolate the final product in ≥45% purity .
Basic: What analytical methods are most reliable for structural characterization of this compound?
Answer:
- 1H NMR : Assignments focus on methyl (δ 3.1–3.3 ppm) and dodecyl chain protons (δ 1.2–1.5 ppm). Quaternary ammonium peaks are often split due to restricted rotation .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion [M]²⁺ at m/z 295, confirming the dibromide stoichiometry .
- Elemental Analysis : Validates C, H, N, and Br content, with deviations ≤0.3% indicating high purity .
Advanced: How can researchers evaluate the biological activity of this compound in neuropharmacological studies?
Answer:
- In Vitro Excitotoxicity Models : Use rat cortical neurons treated with glutamate agonists (e.g., NMDA). Measure neuroprotection via lactate dehydrogenase (LDH) release assays. The compound’s dual-charge structure enhances binding to astrocytic L-glutamate transporters, reducing extracellular glutamate concentrations .
- Electrophysiology : Patch-clamp recordings on HEK293 cells expressing muscarinic receptors (e.g., M2/M4 subtypes) reveal allosteric modulation efficacy (EC₅₀ values <10 µM) .
Advanced: What mechanistic insights explain its modulation of L-glutamate transporters?
Answer:
The compound’s dodecyl chains embed into lipid bilayers, positioning the quaternary ammonium core near transporter extracellular domains. This induces conformational changes that reduce glutamate uptake kinetics (Km reduced by ~30% in EAAT1/2-expressing astrocytes). Competitive binding assays with TBOA (a glutamate uptake inhibitor) confirm non-competitive inhibition, suggesting an allosteric site .
Intermediate: How can reaction conditions be optimized for high-yield synthesis of analogs with varying alkyl chain lengths?
Answer:
- Catalytic Systems : KI/K₂CO₃ in acetonitrile under microwave irradiation (70°C, 500W, 2–3 hours) improves yields (49–69%) for analogs with C4–C10 spacers. Longer chains (e.g., C8/C10) require lower temperatures (-20°C) to minimize byproduct formation .
- Solvent Selection : Ethanol or dichloromethane enhances solubility of intermediates, reducing aggregation during alkylation steps .
Advanced: How should researchers address contradictions in reported synthetic pathways for related quaternary ammonium salts?
Answer:
Discrepancies often arise from protecting group strategies. For example, while TFA efficiently removes N-Boc groups in some cases , alternative methods like BBr₃ at low temperatures are necessary for sterically hindered intermediates . Cross-validation using LC-MS tracking of intermediates at each step is critical. Compare ¹³C NMR data of key intermediates to confirm regioselectivity .
Advanced: What are understudied applications of this compound in drug delivery systems?
Answer:
- Lipid Nanoparticle (LNP) Formulations : Its amphiphilic structure stabilizes siRNA-loaded LNPs, enhancing endosomal escape via pH-responsive membrane disruption. Zeta potential measurements (~+30 mV) confirm cationic surface charge .
- Blood-Brain Barrier (BBB) Penetration : In vivo studies in Sprague-Dawley rats show a 2.5-fold increase in brain uptake compared to passive diffusion, attributed to transporter-mediated transcytosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
